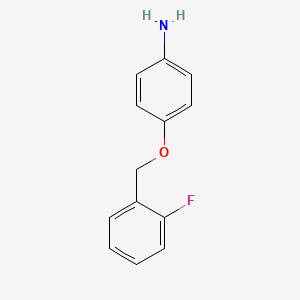

4-(2-Fluoro-benzyloxy)-phenylamine

Description

4-(2-Fluoro-benzyloxy)-phenylamine (IUPAC name: 4-[(2-fluorophenyl)methoxy]aniline) is an aromatic amine derivative characterized by a benzyloxy group substituted with a fluorine atom at the ortho-position of the benzene ring and an amine group at the para-position of the aniline moiety. Its molecular formula is C₁₃H₁₂FNO, with a molar mass of 217.24 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its structural versatility. Key synonyms include 4-(2-Fluorobenzyloxy)aniline and 4-[(2-fluorobenzyl)oxy]aniline .

Properties

IUPAC Name |

4-[(2-fluorophenyl)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKQSUYCILKUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-benzyloxy)-phenylamine typically involves the reaction of 4-hydroxyphenylamine with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-benzyloxy)-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The phenylamine group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-(2-Fluoro-benzyloxy)-phenylamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-benzyloxy)-phenylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Phenylamine Derivatives

Structural and Functional Group Variations

The pharmacological and physicochemical properties of phenylamine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4-(2-Fluoro-benzyloxy)-phenylamine with structurally related compounds:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The ortho-fluoro group in this compound reduces electron density at the benzyloxy ring, enhancing resistance to oxidative degradation compared to non-fluorinated analogues like 4-benzyloxy-phenylamine .

- Electron-Donating Groups (EDGs): Methyl or methoxy substituents (e.g., (3,4-dimethyl)phenylamine) increase electron density, improving reactivity in electrophilic substitutions and biological activity (e.g., Nrf2 activation) .

Thermal and Chemical Stability

- 4-(3,5-Dichloro-phenoxy)-phenylamine demonstrates exceptional thermal stability (decomposition >300°C), making it suitable for high-temperature polymer matrices .

- In contrast, this compound’s stability is moderate, with degradation observed above 200°C due to amine group reactivity .

Pharmaceutical Relevance

- This compound serves as a precursor for Safinamide analogs, a class of MAO-B inhibitors used in Parkinson’s disease (e.g., modification of 2-[4-(3-fluorobenzyloxy)benzylamino]propionamide) .

- The methoxyethyl variant (4-[2-(2-Methoxyphenyl)ethyl]phenylamine HCl) is under investigation for serotonin receptor binding, highlighting the role of substituent flexibility in CNS drug design .

Material Science

Biological Activity

4-(2-Fluoro-benzyloxy)-phenylamine, also known as a fluorinated phenylamine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 221.24 g/mol

- CAS Number : 57181-83-6

This compound features a fluorinated benzene ring that enhances its lipophilicity and potentially its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom may influence the compound's binding affinity and selectivity towards specific targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting tyrosinase, an enzyme critical for melanin production, which could have implications in skin-related disorders .

- Receptor Modulation : The compound may also modulate receptor activity. Research indicates that similar phenylamine derivatives can act as agonists or antagonists for various receptors, such as PPAR (Peroxisome Proliferator-Activated Receptors), influencing gene expression related to lipid metabolism .

Case Studies

Several studies have investigated the biological effects of phenylamine derivatives, including this compound:

- Study on Tyrosinase Inhibition : A study evaluated the inhibitory effects of various phenylamine derivatives on mushroom tyrosinase. Results indicated that compounds with similar structures exhibited IC values in the low micromolar range, suggesting significant inhibitory potential .

- Cytotoxicity Assessment : In vitro assays conducted on B16F10 melanoma cells demonstrated that certain derivatives of phenylamines, including those with fluorinated substituents, exhibited cytotoxic effects at concentrations ranging from 1 to 5 μM over 48 hours . This indicates potential applications in cancer therapy.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in determining the biological efficacy of compounds like this compound:

| Compound | IC (µM) | Biological Activity |

|---|---|---|

| This compound | <5 | Tyrosinase inhibition |

| A91 (analog) | <5 | PPARα agonism |

| Compound A | <5 | Enzyme inhibition |

These findings underscore the significance of fluorination in enhancing the biological activity of phenylamines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.